

Assessing the Specificity of Fgfr-IN-9 in Kinase Panels: A Comparative Guide

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Compound of Interest

Compound Name: *Fgfr-IN-9*

Cat. No.: *B15577838*

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For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a detailed comparison of **Fgfr-IN-9**, a potent and reversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with other notable FGFR inhibitors. The comparative analysis is supported by quantitative data from kinase panel screens and detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of these compounds for therapeutic development.

Introduction to Fgfr-IN-9

Fgfr-IN-9, also known as Compound 19, is an orally active and reversible inhibitor targeting the FGFR family of receptor tyrosine kinases.^[1] Dysregulation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. **Fgfr-IN-9** has demonstrated potent inhibition against wild-type FGFRs and variants with gatekeeper mutations, which are a common mechanism of acquired resistance to other kinase inhibitors.

Comparative Kinase Inhibition Profile

The inhibitory activity of **Fgfr-IN-9** against the FGFR family is summarized below, alongside data for other well-characterized FGFR inhibitors, including the selective inhibitor AZD4547 and the multi-kinase inhibitor Ponatinib. The data is presented as half-maximal inhibitory concentrations (IC₅₀), a standard measure of inhibitor potency.

Kinase Target	Fgfr-IN-9 (IC50, nM)	AZD4547 (IC50, nM)	Ponatinib (IC50, nM)
FGFR1	64.3[1]	0.2	1.1
FGFR2	46.7[1]	2.5	2.1
FGFR3	29.6[1]	1.8	1.5
FGFR4 (WT)	17.1[1]	165	16
FGFR4 (V550L)	30.7[1]	-	-

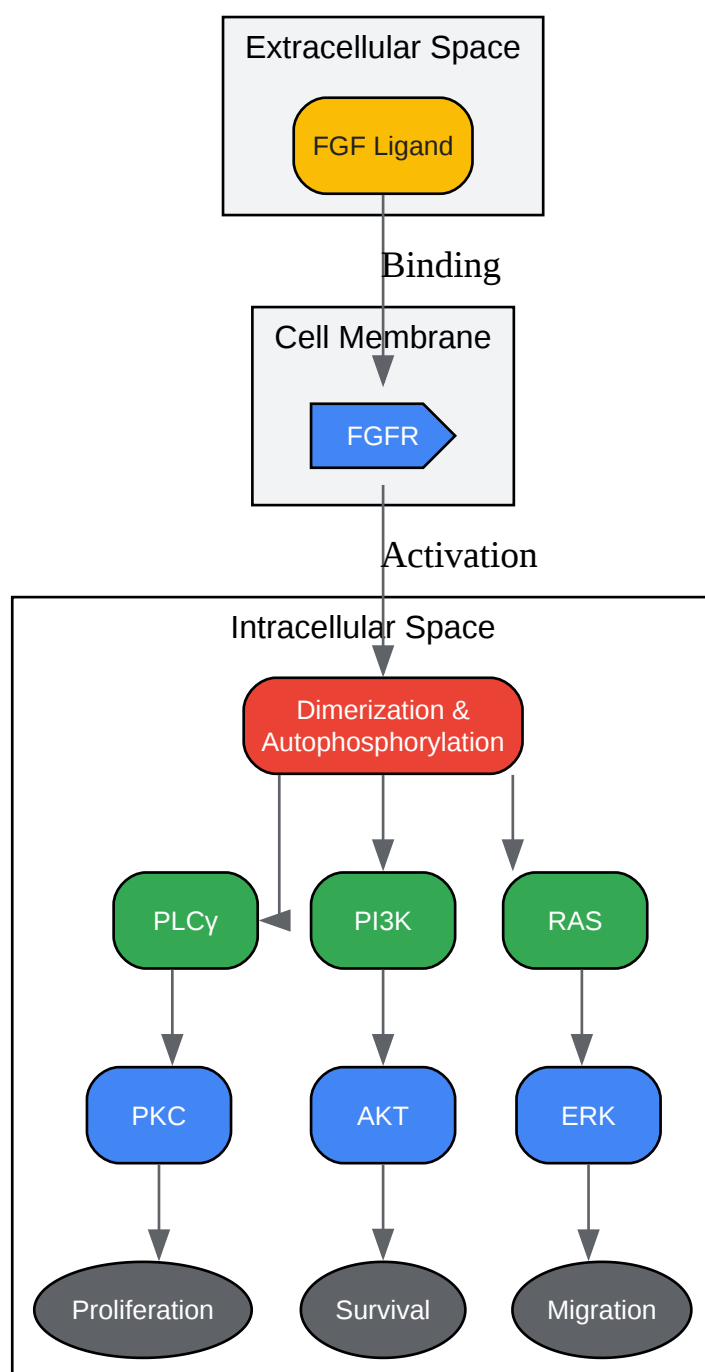
Caption: Comparative IC50 values of **Fgfr-IN-9** and other FGFR inhibitors against the FGFR kinase family. Lower values indicate higher potency.

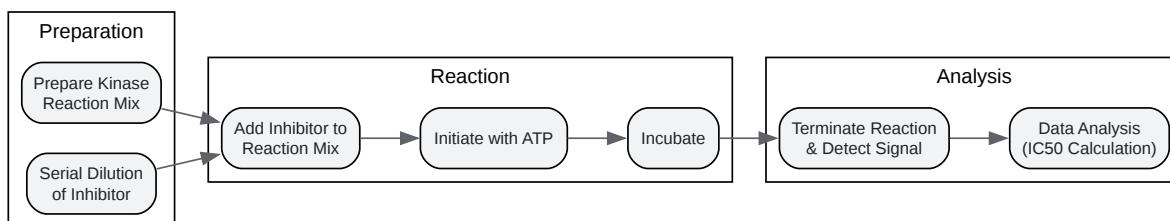
Kinome-wide Specificity Assessment

To evaluate the broader selectivity of **Fgfr-IN-9**, a comprehensive kinome scan is essential. While specific kinome-wide data for **Fgfr-IN-9** from a publicly accessible database is not readily available, the general approach for such an assessment is outlined in the experimental protocols section. For comparison, the selectivity of other FGFR inhibitors is often assessed against a large panel of kinases to identify potential off-target interactions that could lead to unforeseen side effects. For instance, selective inhibitors are designed to have minimal activity against other kinase families, whereas multi-kinase inhibitors like ponatinib are known to inhibit a broader range of kinases.

FGFR Signaling Pathway

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLC γ pathways. Inhibitors like **Fgfr-IN-9** act by competing with ATP for the binding site within the kinase domain, thereby blocking the phosphorylation cascade and subsequent cellular responses.





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References

- 1. medchemexpress.com [medchemexpress.com]
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